molecular formula C9H8FN B596213 7-Fluoro-6-methyl-1H-indole CAS No. 1352395-29-9

7-Fluoro-6-methyl-1H-indole

Cat. No.: B596213
CAS No.: 1352395-29-9
M. Wt: 149.168
InChI Key: XYYYCBWIKBYOJZ-UHFFFAOYSA-N
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Description

7-Fluoro-6-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. The presence of a fluorine atom at the 7th position and a methyl group at the 6th position of the indole ring enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.

Mechanism of Action

Target of Action

Indole derivatives, in general, have been found to bind with high affinity to multiple receptors . This suggests that 7-Fluoro-6-methyl-1H-indole may also interact with various cellular targets, influencing a range of biological processes.

Mode of Action

Indole derivatives are known to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially interact with its targets in a manner that modulates these biological processes.

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways . For instance, some indole derivatives have been reported to exhibit antiviral activity, suggesting that they may interact with pathways involved in viral replication .

Result of Action

Given the broad range of biological activities exhibited by indole derivatives , it’s plausible that this compound could have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-6-methyl-1H-indole typically involves the fluorination of indole derivatives. One common method is the Leimgruber–Batcho indole synthesis, which involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal (DMF-DMA) to form an intermediate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Properties

IUPAC Name

7-fluoro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-6-2-3-7-4-5-11-9(7)8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYYYCBWIKBYOJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=CN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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